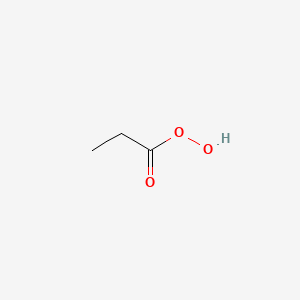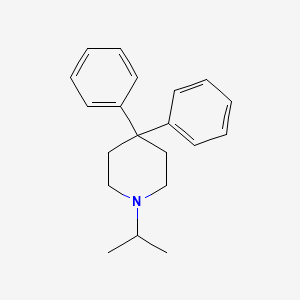
Hematoporphyrin IX dimethyl ester
Descripción general
Descripción
Hematoporphyrin IX dimethyl ester (HPDE) is a synthetic porphyrin, a type of organic compound, that has been widely used in scientific research due to its unique properties. It is a derivative of hematoporphyrin, a naturally occurring porphyrin found in red blood cells, which is a major component of hemoglobin and is responsible for transporting oxygen throughout the body. HPDE has a variety of applications in scientific research, including its use as a photosensitizer in photodynamic therapy (PDT) and photochemical studies. It is also used as a fluorescent dye in cell imaging, a photosensitizer in photodynamic therapy, and a chromophore in photochemical studies.
Aplicaciones Científicas De Investigación
Fotoquimioterapia del Cáncer
El Hematoporfirina IX dimetil éster ha sido evaluado para su posible aplicación en la fotoquimioterapia del cáncer {svg_1}. El compuesto se encontró que era menos eficiente que la Fotofrina II en la sensibilización de las células a la fotoinactivación, en parte debido a la desesterificación por la actividad de la esterasa en el suero {svg_2}.
Estudio de la Actividad de la Esterasa
La desesterificación del Hematoporfirina IX dimetil éster depende en gran medida del grupo éster, siendo el dimetil éster desesterificado a una velocidad 500 veces más rápida que la del Hematoporfirina diheptil éster {svg_3}. Esta propiedad lo hace útil en el estudio de la actividad de la esterasa.
Localización Celular
El Hematoporfirina IX dimetil éster se ha utilizado para estudiar la localización celular. Cuando se incubó con células, se encontró que el compuesto estaba localizado en parte en puntos extranucleares y en parte distribuido difusamente en el citoplasma {svg_4}.
Inactivación de la Enzima Marcadora Lisosómica
Los puntos fluorescentes observados durante los estudios de localización celular pueden deberse a Hematoporfirina IX dimetil éster localizado en lisosomas, ya que la enzima marcadora lisosómica β-N-acetil-D-glucosaminidasa fue parcialmente inactivada por el compuesto y la luz {svg_5}.
Terapia Fotodinámica (PDT)
El Hematoporfirina IX dimetil éster está involucrado en la vía del hemo selectivamente en los cánceres. Cuando se proporciona con exceso de ácido 5-aminolevulínico (ALA), el fotosensibilizador fluorescente Protoporfirina IX (PpIX) se acumula principalmente en el tejido canceroso {svg_6}. Esta propiedad se ha utilizado en la Terapia Fotodinámica (PDT) para tratar lesiones cutáneas precancerosas {svg_7}.
Terapia Sonodinámica (SDT)
La evolución de la PDT con ALA a la SDT con ALA ahora crea el potencial para que el ultrasonido no invasivo active la PpIX para tratar cánceres cerebrales, así como cánceres en casi cualquier parte del cuerpo a través del efecto fotodinámico {svg_8}.
Diagnóstico Fotodinámico (PDD)
El PDD con ALA se utiliza para identificar cánceres de vejiga y cerebro como ayuda visual para la resección quirúrgica {svg_9}. La selectividad del ALA para las células cancerosas y su acumulación de PpIX deberían hacer de la SDT un procedimiento de bajo riesgo {svg_10}.
Reactivo de Ensayo Bioquímico
El Hematoporfirina IX dimetil éster es un reactivo bioquímico que puede utilizarse como material biológico o compuesto orgánico para la investigación relacionada con las ciencias de la vida {svg_11}.
Mecanismo De Acción
Target of Action
Hematoporphyrin IX dimethyl ester is a derivative of hematoporphyrin . Hematoporphyrin is formed by the acid hydrolysis of hemoglobin
Mode of Action
It is used in research to study biological processes .
Biochemical Pathways
It is used in research to study various biological processes .
Análisis Bioquímico
Biochemical Properties
Hematoporphyrin IX dimethyl ester is involved in several biochemical reactions, primarily due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with heme proteins such as hemoglobin and myoglobin, which are crucial for oxygen transport and storage . The compound’s interactions with these proteins are primarily based on its ability to bind to the heme group, thereby influencing the protein’s function. Additionally, this compound can generate singlet molecular oxygen, a reactive oxygen species, which plays a role in various oxidative reactions .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It is known to induce apoptosis in certain cancer cell lines, such as U87 glioma cells, by generating reactive oxygen species (ROS) upon exposure to light . This process leads to cell death and is the basis for its use in photodynamic therapy. The compound also affects cell signaling pathways, gene expression, and cellular metabolism by interacting with various cellular components and inducing oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to generate singlet molecular oxygen upon exposure to light. This reactive oxygen species can cause damage to cellular components, leading to cell death. The compound’s ability to bind to heme proteins and other biomolecules also plays a role in its mechanism of action. For example, it can inhibit or activate certain enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity can be influenced by factors such as light exposure and the presence of oxygen. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in the context of photodynamic therapy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively induce apoptosis in cancer cells without causing significant toxicity. At higher doses, it can cause adverse effects, such as damage to healthy tissues and organs. Studies have shown that the compound’s effectiveness and toxicity are dose-dependent, with a threshold effect observed at certain concentrations .
Metabolic Pathways
This compound is involved in the heme biosynthesis pathway. It interacts with various enzymes and cofactors involved in this pathway, influencing the production and degradation of heme and related compounds. The compound’s ability to generate singlet molecular oxygen also affects metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. For example, the compound can accumulate in tumor tissues, making it effective for use in photodynamic therapy .
Subcellular Localization
This compound is localized in various subcellular compartments, including the mitochondria and lysosomes. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The compound’s activity and function can be affected by its subcellular localization, as it interacts with different biomolecules in these compartments .
Propiedades
IUPAC Name |
methyl 3-[8,13-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N4O6/c1-17-23(9-11-33(43)45-7)29-16-30-24(10-12-34(44)46-8)18(2)26(38-30)14-31-36(22(6)42)20(4)28(40-31)15-32-35(21(5)41)19(3)27(39-32)13-25(17)37-29/h13-16,21-22,39-42H,9-12H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXJDOVVTYSVAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



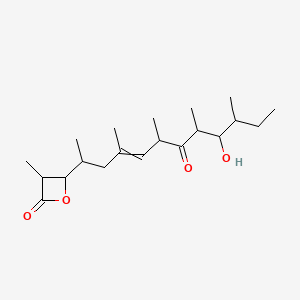
![[3-acetyloxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl] acetate](/img/structure/B1198797.png)
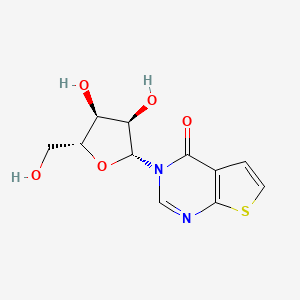
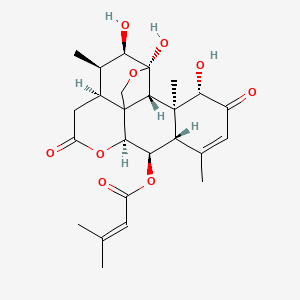
![2-[(Tetrahydrofurfuryl)oxy]ethanol](/img/structure/B1198805.png)




